2,4-Dichloro-7-methoxy-6-nitroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-7-methoxy-6-nitroquinazoline is a heterocyclic aromatic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry. This compound is characterized by the presence of two chlorine atoms, a methoxy group, and a nitro group attached to the quinazoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-7-methoxy-6-nitroquinazoline typically involves multiple steps, including chlorination and nucleophilic substitution reactions. One common method starts with 7-fluoro-6-nitroquinazolin-4-ol, which undergoes chlorination to introduce the chlorine atoms at positions 2 and 4. This is followed by a nucleophilic substitution reaction to introduce the methoxy group at position 7 .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-7-methoxy-6-nitroquinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium carbonate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be used.
Major Products
Nucleophilic Substitution: Products include derivatives with various substituents replacing the chlorine atoms.
Reduction: The major product is 2,4-dichloro-7-methoxy-6-aminoquinazoline.
Oxidation: The major product is 2,4-dichloro-7-hydroxy-6-nitroquinazoline.
Scientific Research Applications
2,4-Dichloro-7-methoxy-6-nitroquinazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-7-methoxy-6-nitroquinazoline involves its interaction with molecular targets such as receptor tyrosine kinases. These interactions can inhibit the signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6,7-dimethoxyquinazoline
- 2-Chloro-4,6,7-trimethoxyquinazoline
- 2-Chloro-6,7-dimethoxy-4(3H)-quinazolinone
Uniqueness
2,4-Dichloro-7-methoxy-6-nitroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and nitro groups enhances its reactivity and potential for diverse applications in medicinal chemistry .
Properties
Molecular Formula |
C9H5Cl2N3O3 |
---|---|
Molecular Weight |
274.06 g/mol |
IUPAC Name |
2,4-dichloro-7-methoxy-6-nitroquinazoline |
InChI |
InChI=1S/C9H5Cl2N3O3/c1-17-7-3-5-4(2-6(7)14(15)16)8(10)13-9(11)12-5/h2-3H,1H3 |
InChI Key |
NDAWFKXTXWTFKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(N=C2Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.